3-[(1-Phenylethyl)sulfamoyl]benzoic acid
Description
3-[(1-Phenylethyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group attached to a 1-phenylethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
3-(1-phenylethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11(12-6-3-2-4-7-12)16-21(19,20)14-9-5-8-13(10-14)15(17)18/h2-11,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUYAGSTPJYRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Phenylethyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with sulfamoyl chloride and 1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Phenylethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated benzoic acid derivatives.
Scientific Research Applications
3-[(1-Phenylethyl)sulfamoyl]benzoic acid is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1-Phenylethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenylethyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Phenylethyl)sulfamoyl]benzoic acid
- 2-[(1-Phenylethyl)sulfamoyl]benzoic acid
- 3-[(1-Phenylethyl)sulfamoyl]phenylacetic acid
Uniqueness
3-[(1-Phenylethyl)sulfamoyl]benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the sulfamoyl group on the benzoic acid ring can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Biological Activity
3-[(1-Phenylethyl)sulfamoyl]benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, efficacy in various biological assays, and implications in medicinal chemistry.
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 318.39 g/mol
- Structure : The compound features a benzoic acid backbone with a sulfamoyl group and a phenethyl substituent, which are critical for its biological interactions.
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and modulate key cellular pathways. Notably, it has been identified as an inhibitor of carbonic anhydrase, which plays a role in maintaining pH balance in cells. The compound binds to the zinc ion in the enzyme's active site, hindering its catalytic activity, which may have implications for cancer therapy and metabolic disorders .
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | Topoisomerase I inhibition |
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 18.3 | Cell cycle arrest at G2/M phase |
These results indicate significant antiproliferative activity across multiple cancer types, suggesting broad therapeutic potential .
Case Studies
One notable study investigated the effects of this compound on HeLa cells. Treatment with this compound resulted in a dose-dependent increase in apoptotic markers, such as caspase activation and PARP cleavage. Flow cytometry and Western blotting techniques were utilized to quantify these effects, highlighting the compound's ability to induce programmed cell death .
Pharmacological Implications
The pharmacological profile of this compound suggests potential applications in cancer therapy due to its enzyme inhibition capabilities. Its unique structure allows for modifications that could enhance potency and selectivity, making it a candidate for further drug development .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure/Function |
|---|---|
| 4-[(2-Phenylethyl)sulfamoyl]benzoic acid | Inhibitor of carbonic anhydrase; potential anticancer properties |
| Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates | High affinity for CAIX; promising anticancer applications |
These comparisons highlight the unique aspects of this compound, particularly its selective inhibition of carbonic anhydrase and glucose transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
